Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Overview
Description
Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with a methyl group at the 2-position and a carboxylate ester at the 6-position.
Mechanism of Action
Target of Action
Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a type of 1,2,4-triazolo[1,5-a]pyridine, which is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It is known that 1,2,4-triazolo[1,5-a]pyridines interact with their targets, leading to changes in the function of these proteins . This interaction can inhibit or enhance the activity of the target proteins, leading to downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in immune response and cell growth .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. For example, if it acts as an inhibitor of JAK1 and JAK2, it could potentially reduce inflammation and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate can be achieved through a microwave-mediated, catalyst-free method. This involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is eco-friendly, additive-free, and demonstrates good functional group tolerance, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazolopyridine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols.
Substitution: Substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine structure but differ in the position and type of substituents.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with different substituents at the 2- and 6-positions.
Uniqueness: Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the carboxylate ester at the 6-position enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-8-4-3-7(9(13)14-2)5-12(8)11-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPSRLINAGVRIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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